Tilbroquinol
Tilbroquinol
Tilbroquinol is a member of quinolines and an organohalogen compound.
Tilbroquinol was approved in France, Morocco, and Saudi Arabia but it has been withdrawn in France and Saudi Arabia markets mainly due to its hepatotoxicity risk outweighing the drug benefit. In Morocco, the drug has been limited to use in the treatment of intestinal amoebiasis.
Tilbroquinol was approved in France, Morocco, and Saudi Arabia but it has been withdrawn in France and Saudi Arabia markets mainly due to its hepatotoxicity risk outweighing the drug benefit. In Morocco, the drug has been limited to use in the treatment of intestinal amoebiasis.
Brand Name:
Vulcanchem
CAS No.:
7175-09-9
VCID:
VC0545364
InChI:
InChI=1S/C10H8BrNO/c1-6-5-8(11)10(13)9-7(6)3-2-4-12-9/h2-5,13H,1H3
SMILES:
CC1=CC(=C(C2=C1C=CC=N2)O)Br
Molecular Formula:
C10H8BrNO
Molecular Weight:
238.08 g/mol
Tilbroquinol
CAS No.: 7175-09-9
Inhibitors
VCID: VC0545364
Molecular Formula: C10H8BrNO
Molecular Weight: 238.08 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 7175-09-9 |
---|---|
Product Name | Tilbroquinol |
Molecular Formula | C10H8BrNO |
Molecular Weight | 238.08 g/mol |
IUPAC Name | 7-bromo-5-methylquinolin-8-ol |
Standard InChI | InChI=1S/C10H8BrNO/c1-6-5-8(11)10(13)9-7(6)3-2-4-12-9/h2-5,13H,1H3 |
Standard InChIKey | JMOVFFLYGIQXMM-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C2=C1C=CC=N2)O)Br |
Canonical SMILES | CC1=CC(=C(C2=C1C=CC=N2)O)Br |
Appearance | Solid powder |
Description | Tilbroquinol is a member of quinolines and an organohalogen compound. Tilbroquinol was approved in France, Morocco, and Saudi Arabia but it has been withdrawn in France and Saudi Arabia markets mainly due to its hepatotoxicity risk outweighing the drug benefit. In Morocco, the drug has been limited to use in the treatment of intestinal amoebiasis. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 7-bromo-5-methyl-8-quinolinol tilbroquinol |
Reference | 1: Nespola B, Betz V, Brunet J, Gagnard JC, Krummel Y, Hansmann Y, Hannedouche T, Christmann D, Pfaff AW, Filisetti D, Pesson B, Abou-Bacar A, Candolfi E. First case of amebic liver abscess 22 years after the first occurrence. Parasite. 2015;22:20. doi: 10.1051/parasite/2015020. Epub 2015 Jun 18. PubMed PMID: 26088504; PubMed Central PMCID: PMC4472968. 2: Desoubeaux G, Chaussade H, Thellier M, Poussing S, Bastides F, Bailly E, Lanotte P, Alison D, Brunereau L, Bernard L, Chandenier J. Unusual multiple large abscesses of the liver: interest of the radiological features and the real-time PCR to distinguish between bacterial and amebic etiologies. Pathog Glob Health. 2014 Jan;108(1):53-7. doi: 10.1179/2047773213Y.0000000121. Epub 2013 Dec 19. PubMed PMID: 24548161; PubMed Central PMCID: PMC4083168. 3: Fleck LE, North EJ, Lee RE, Mulcahy LR, Casadei G, Lewis K. A screen for and validation of prodrug antimicrobials. Antimicrob Agents Chemother. 2014;58(3):1410-9. doi: 10.1128/AAC.02136-13. Epub 2013 Dec 16. PubMed PMID: 24342644; PubMed Central PMCID: PMC3957891. 4: Guyon C, Greve E, Hag B, Cuilleron M, Jospe R, Nourrisson C, Raberin H, Tran Manh Sung R, Balique JG, Flori P. [Amebic liver abscess and late recurrence with no travel in an endemic area]. Med Sante Trop. 2013 Jul-Sep;23(3):344-6. doi: 10.1684/mst.2013.0189. French. PubMed PMID: 24026002. 5: Caroli-Bosc FX, Chichmanian RM, Caumes E, Saint-Paul MC, Marty P, Demarquay JF, Hastier P, Delmont JP. [Acute hepatitis caused by the combination of tiliquinol and tilbroquinol (Intétrix)]. Gastroenterol Clin Biol. 1996;20(6-7):605-6. French. PubMed PMID: 8881577. 6: Bougoudogo F, Fournier JM, Dodin A. [In vitro sensitivity of Vibrio cholerae serotype 0:139 to an intestinal antiseptic tiliquinol-tilbroquinol combination]. Bull Soc Pathol Exot. 1994;87(1):38-40. French. PubMed PMID: 8003903. 7: Bougoudogo F, Fournier JM, Gastellu-Etchegorry M, Guillou M, Dodin A. [Resistance of Vibrio cholerae 0:1 to the 0/129 compound and multiresistance to antibiotics]. Bull Soc Pathol Exot. 1992;85(2):136-41. French. PubMed PMID: 1327350. 8: Michel-Briand Y, Laporte JM, Plesiat P, Sansonetti PJ. [The role of 4-quinolones and antibiotics in the elimination of virulence plasmids of Enterobacteriaceae]. Pathol Biol (Paris). 1987 Dec;35(10 Pt 2):1386-8. French. PubMed PMID: 3325901. 9: Michel-Briand Y, Laporte JM, Couetdic G, Sansonetti PJ. Elimination of a virulence plasmid from Shigella sonnei and Escherichia coli by antibiotics. Ann Inst Pasteur Microbiol. 1986 Nov-Dec;137B(3):291-5. PubMed PMID: 3318870. 10: Basdevant A, Soffer M, Saragoussi JJ, Raison J, Pouillon M, Guy-Grand B. [Neuropathy and ocular involvement following prolonged use of tilbroquinol and tiliquinol]. Rev Med Interne. 1985 Jan;6(1):65-7. French. PubMed PMID: 3923584. 11: Soffer M, Basdevant A, Sarragoussi JJ, Raison J, Guy-Grand B. Oxyquinoline toxicity. Lancet. 1983 Mar 26;1(8326 Pt 1):709. PubMed PMID: 6132067. |
PubChem Compound | 65592 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume